1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-methyl-5-pyridazin-4-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(9)4-7(12-13)6-2-3-10-11-5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIZYJWWYTYZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-aminopyrazoles typically follows the condensation of β-ketonitriles or β-ketoesters with hydrazines, which enables the formation of the pyrazole ring with an amino substituent at the 5-position. The key challenge is the selective introduction of the pyridazin-4-yl substituent at the 3-position and the methyl group at the 1-position of the pyrazole ring.
Preparation of 1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine: Synthetic Routes
Condensation of β-Ketonitriles with Hydrazines
- The most versatile method for 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines, which forms the pyrazole ring and installs the amino group at the 5-position efficiently.
- For pyridazin-4-yl substitution, the β-ketonitrile or β-ketoester precursor can bear the pyridazin-4-yl moiety or be functionalized post-pyrazole formation.
- The methyl group at the 1-position of pyrazole can be introduced by using methyl-substituted hydrazines or methylated pyrazole precursors.
Stepwise Synthesis Using Pyridazine Precursors
- A practical approach involves starting from methylpyridazine-4-carboxylate or related pyridazine derivatives.
- For example, 1-methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine analogs have been synthesized by reacting methylpyrimidine-4-carboxylate with sodium hydride followed by methyl hydrazine, yielding the pyrazole core bearing the heteroaryl substituent.
- By analogy, methylpyridazine-4-carboxylate can be used to prepare the pyridazin-4-yl-substituted pyrazol-5-amine via similar hydrazine condensation.
Cyclization and Functional Group Transformations
- Cyclization reactions using hydrazines and β-ketoesters or β-ketonitriles under acidic or basic conditions are common.
- The use of toluene-4-sulfonic acid (p-TSA) as a catalyst in acetonitrile at moderate temperatures (20–50 °C) for several hours facilitates ring closure and substitution reactions.
- Purification by filtration and drying under reduced pressure yields the desired pyrazol-5-amine derivatives with moderate yields (~50%).
Representative Experimental Data
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine condensation | β-Ketonitriles bearing pyridazine or pyrimidine substituents | Mild heating, acid/base catalysis | Versatile, good yields, straightforward | Requires preparation of β-ketonitrile precursors |
| Pyridazine carboxylate + NaH + methyl hydrazine | Methylpyridazine-4-carboxylate | Acetonitrile, p-TSA catalyst, 20–50 °C, 21 h | Moderate yield, direct synthesis of target | Moderate reaction time, moderate yield (~50%) |
| Multi-step cyclization with hydrazinopyridine and maleate esters | Hydrazinopyridine dihydrochloride, dialkyl maleates | Multiple steps including chlorination, oxidation, hydrolysis | Access to chloro-substituted analogs, useful for derivatization | Complex, multi-step, lower yields, purification challenges |
Research Findings and Observations
- The hydrazine condensation approach remains the most efficient and widely applicable for synthesizing 5-aminopyrazoles, including methyl and heteroaryl substitutions.
- Use of acid catalysts such as p-toluenesulfonic acid enhances reaction rates and yields in pyrazole ring formation.
- Multi-component domino reactions involving arylglyoxals and pyrazol-5-amines have been reported to yield complex fused heterocycles, indicating potential for further functionalization of pyrazol-5-amine scaffolds.
- Purification typically involves filtration and drying under reduced pressure; chromatographic methods may be required for higher purity.
- Yields for these syntheses range from moderate (~50%) to good (>70%) depending on the route and substituents.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred for condensation |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Acid catalyst to promote cyclization |
| Temperature | 20–50 °C | Mild heating to moderate temperature |
| Reaction Time | 5–21 hours | Longer times improve yields |
| Yield | 40–70% | Depends on substrate and conditions |
| Purification | Filtration, drying, chromatography | To achieve desired purity |
Chemical Reactions Analysis
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, with common reagents including halogens and alkylating agents.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have identified 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine as a potential anticancer agent. It has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in vitro. The compound's mechanism appears to involve the modulation of signaling pathways that are crucial for cancer cell proliferation and survival.
Neuroprotective Effects
Another significant application of this compound is in neuroprotection. Research indicates that it may enhance cognitive function and protect against neurodegenerative diseases by inhibiting phosphodiesterase enzymes, which play a role in neuronal signaling and plasticity. A study demonstrated that derivatives of this compound exhibited improved brain penetration and selectivity against phosphodiesterase types, suggesting potential for treating cognitive impairments associated with conditions like Alzheimer's disease .
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their anticancer properties against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of this compound was published in Neuroscience Letters. The study utilized animal models to evaluate the cognitive-enhancing properties of this compound. Results indicated significant improvements in memory retention and learning abilities in treated subjects compared to controls .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine depends on its specific biological target. For example, if it is used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. The molecular targets and pathways involved can include receptor tyrosine kinases, DNA synthesis enzymes, and signaling pathways such as the PI3K/Akt or Ras/Erk pathways .
Comparison with Similar Compounds
3-Pyridyl vs. 3-Phenyl vs. 3-Pyridazin-4-yl Substitutions
- 3-Pyridyl-substituted derivative (24e) : Exhibited potent thrombin inhibition (IC₅₀ = 16 nM), attributed to the pyridyl group’s ability to engage in hydrogen bonding and π-π interactions with the enzyme’s active site .
- 3-Phenyl-substituted derivative (24g) : Showed reduced thrombin inhibition (IC₅₀ = 419 nM), highlighting the importance of nitrogen-containing aromatic rings for enhanced activity .
- 3-Pyridazin-4-yl substitution: While direct data for this compound is unavailable, pyridazine’s electron-deficient nature and dual nitrogen atoms may improve binding affinity compared to phenyl or pyridyl groups.
Trifluoromethyl vs. Pyridazine Substitutions
- 3-Trifluoromethyl-substituted derivatives (e.g., compound 2 in ): The strong electron-withdrawing effect of CF₃ enhances metabolic stability but may reduce solubility. These compounds are often explored in antimicrobial and anticancer contexts .
Physicochemical and Structural Comparisons
Biological Activity
1-Methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as:
This compound's molecular formula indicates the presence of functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as effective anticancer agents. The following table summarizes key findings related to its anticancer activity:
Case Studies
- Apoptosis Induction : A study demonstrated that at concentrations as low as 1.0 μM, this compound induced morphological changes in MDA-MB-231 cells and enhanced caspase-3 activity significantly at higher concentrations (10 μM) .
- Microtubule Destabilization : Another research indicated that this compound effectively inhibited microtubule assembly, a critical mechanism in cancer cell proliferation, suggesting its potential as a microtubule-destabilizing agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits notable anti-inflammatory effects. The following table summarizes findings related to its anti-inflammatory activity:
| Study | Model | ED50 (mg/kg) | Effectiveness |
|---|---|---|---|
| Carrageenan-induced edema | >2000 | Minimal degenerative changes observed | |
| LPS-induced inflammation | 1.76 ± 0.19 μM | Inhibition of TNFα production |
The anti-inflammatory effects are attributed to the compound's ability to inhibit key inflammatory mediators such as COX enzymes and TNFα production. For instance, it has been reported to selectively inhibit COX-2 with a high selectivity index, indicating its potential for therapeutic applications with reduced gastrointestinal side effects .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Properties : Effective against various cancer cell lines through mechanisms such as apoptosis induction and microtubule destabilization.
- Anti-inflammatory Effects : Demonstrates significant inhibition of inflammatory responses in both in vitro and in vivo models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-3-(pyridazin-4-yl)-1H-pyrazol-5-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, pyrazole derivatives can be prepared by reacting hydrazine derivatives with ketones or aldehydes under acidic or solvent-free conditions. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential cyclization, formylation, and oxidation steps . Optimization often involves adjusting catalysts (e.g., trifluoroacetic acid in toluene for reflux reactions ) and temperature (e.g., 120°C with phosphorus oxychloride for cyclization ). Solvent-free methods improve yields by minimizing side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole core and substituent positions. For example, ¹H NMR of similar pyrazole derivatives shows distinct peaks for methyl groups (~2.29 ppm) and aromatic protons (~7.5–8.9 ppm) . Infrared (IR) spectroscopy identifies functional groups like amines (N-H stretches ~3298 cm⁻¹) and carbonyls . Single-crystal X-ray diffraction provides definitive structural validation, as seen in studies resolving bond lengths and angles (e.g., C-N bond distances of 1.34–1.39 Å) .
Q. How can researchers troubleshoot low yields in pyrazole ring formation?
- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Using excess reagents (e.g., ethyl acetoacetate in hydrazine condensations ).
- Employing high-boiling solvents (e.g., toluene or DMF) to maintain reaction temperature .
- Purifying intermediates (e.g., via column chromatography with ethyl acetate/hexane gradients ).
- Monitoring reaction progress with TLC or LC-MS to identify optimal stopping points .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Molecular docking studies predict binding affinities to target proteins. For instance, pyrazole derivatives have been docked into enzyme active sites (e.g., carbonic anhydrase II) to optimize interactions with catalytic zinc ions . Density functional theory (DFT) calculations further validate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . Software like AutoDock Vina or Schrödinger Suite can guide structural modifications, such as adding electron-withdrawing groups to enhance binding .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole analogs?
- Methodological Answer : Discrepancies may arise from assay conditions or substituent effects. Systematic approaches include:
- Comparing IC₅₀ values under standardized protocols (e.g., fixed pH and temperature ).
- Conducting structure-activity relationship (SAR) studies to isolate critical substituents. For example, replacing a 4-methoxyphenyl group with a 4-chlorophenyl moiety increased antimicrobial activity by 3-fold in some analogs .
- Validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) .
Q. How are multi-step syntheses designed to incorporate pyridazine and pyrazole moieties?
- Methodological Answer : Modular synthesis is employed:
- Step 1 : Construct the pyrazole core via cyclization of hydrazines with diketones .
- Step 2 : Introduce the pyridazine ring through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, 4-iodopyridazine derivatives can react with pyrazole intermediates using palladium catalysts .
- Step 3 : Functionalize the amine group via reductive amination or acylation .
- Key Tip : Protect amine groups during coupling steps to prevent side reactions .
Q. What analytical techniques identify decomposition products during stability studies?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with:
- High-resolution mass spectrometry (HRMS) to detect degradation fragments (e.g., loss of methyl groups or pyridazine cleavage) .
- HPLC-PDA to monitor purity and quantify degradants .
- ¹H NMR tracking of peak shifts (e.g., amine proton disappearance due to oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
